![molecular formula C19H22N2O2 B4723562 N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide](/img/structure/B4723562.png)
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide
Overview
Description
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1995 by researchers at Merck & Co., Inc. for the purpose of studying dopamine receptor subtypes. Since then, it has been used extensively in scientific research to investigate the role of the dopamine D4 receptor in various physiological and behavioral processes.
Mechanism of Action
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide acts as a competitive antagonist at the dopamine D4 receptor, blocking the binding of dopamine to the receptor and preventing its activation. This results in a decrease in the activity of the dopamine D4 receptor signaling pathway.
Biochemical and Physiological Effects:
The dopamine D4 receptor is involved in a variety of physiological and behavioral processes, including motor control, cognition, emotion, and reward. N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide has been shown to have effects on these processes, including impairments in motor coordination, cognitive function, and emotional processing.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide in scientific research is its selectivity for the dopamine D4 receptor, which allows researchers to specifically target this receptor subtype. However, one limitation of using N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide is that it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of results.
Future Directions
There are several areas of future research that could benefit from the use of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide. One area is the investigation of the role of the dopamine D4 receptor in psychiatric disorders, such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). Another area is the study of the dopamine D4 receptor in addiction and substance abuse, as this receptor has been implicated in the development and maintenance of drug-seeking behavior. Additionally, further research is needed to fully understand the physiological and behavioral effects of dopamine D4 receptor antagonism, as well as the potential therapeutic applications of drugs targeting this receptor.
Scientific Research Applications
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide has been used extensively in scientific research to investigate the role of the dopamine D4 receptor in various physiological and behavioral processes. It has been shown to be a selective antagonist of the dopamine D4 receptor, with little or no affinity for other dopamine receptor subtypes. This selectivity has made it a valuable tool for researchers studying the function of the dopamine D4 receptor.
properties
IUPAC Name |
N-[3-(2,3-dihydroindol-1-yl)propyl]-2-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-10-5-3-8-16(18)19(22)20-12-6-13-21-14-11-15-7-2-4-9-17(15)21/h2-5,7-10H,6,11-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOOJHFULDQMPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCN2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.